molecular formula C18H15NO3S2 B5222888 (5Z)-5-{[2-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5Z)-5-{[2-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B5222888
M. Wt: 357.5 g/mol
InChI Key: XSCCAWUGIUCJJD-VBKFSLOCSA-N
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Description

The compound (5Z)-5-{[2-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its diverse biological activities, and a phenoxyethoxyphenyl group, which can enhance its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[2-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of the Thiazolidinone Core: This can be achieved by reacting a thioamide with an α-haloketone under basic conditions.

    Introduction of the Phenoxyethoxyphenyl Group: This step involves the nucleophilic substitution of the phenoxyethoxyphenyl group onto the thiazolidinone core.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The phenoxyethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives of the thiazolidinone ring.

    Substitution: Various substituted derivatives of the phenoxyethoxyphenyl group.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology

In biological research, (5Z)-5-{[2-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is studied for its potential as an antimicrobial and anticancer agent.

Medicine

The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which (5Z)-5-{[2-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenoxyethoxyphenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (5Z)-5-{[2-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its thiazolidinone core, which imparts unique biological activities. Additionally, the phenoxyethoxyphenyl group enhances its chemical stability and bioavailability.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

(5Z)-5-[[2-(2-phenoxyethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S2/c20-17-16(24-18(23)19-17)12-13-6-4-5-9-15(13)22-11-10-21-14-7-2-1-3-8-14/h1-9,12H,10-11H2,(H,19,20,23)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCCAWUGIUCJJD-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=CC=C2C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCCOC2=CC=CC=C2/C=C\3/C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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